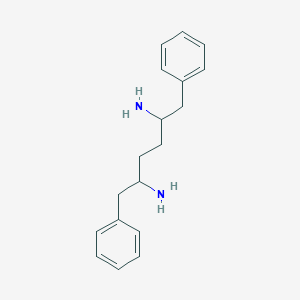

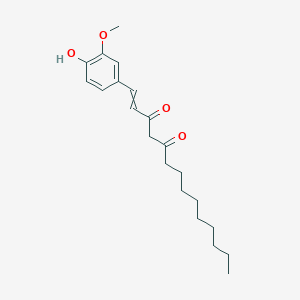

![molecular formula C23H26F2N2O4 B13386650 2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)

2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dual antiplatelet therapy is a combination of two antiplatelet agents, typically aspirin and a P2Y12 receptor inhibitor, used to prevent thrombotic events in patients with cardiovascular diseases. This therapy is crucial for patients who have undergone procedures such as percutaneous coronary intervention or have conditions like acute coronary syndrome.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dual antiplatelet therapy involves the synthesis of its individual components:

Aspirin: Synthesized through the esterification of salicylic acid with acetic anhydride under acidic conditions.

P2Y12 Receptor Inhibitors: These include clopidogrel, prasugrel, and ticagrelor. The synthesis of clopidogrel involves the reaction of 2-chlorobenzyl chloride with thiophene-2-carboxylic acid, followed by esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of dual antiplatelet therapy components follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. For example, the production of aspirin involves continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Aspirin can undergo oxidation to form salicylic acid and acetic acid.

Reduction: P2Y12 receptor inhibitors do not typically undergo reduction reactions under physiological conditions.

Substitution: Clopidogrel undergoes metabolic activation through cytochrome P450 enzymes, resulting in the formation of its active thiol metabolite.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Not commonly applicable for these compounds.

Substitution: Enzymatic conditions involving cytochrome P450 enzymes.

Major Products Formed

Aspirin: Salicylic acid and acetic acid upon hydrolysis.

Clopidogrel: Active thiol metabolite after enzymatic activation.

Scientific Research Applications

Dual antiplatelet therapy has extensive applications in scientific research:

Chemistry: Studying the synthesis and stability of antiplatelet agents.

Biology: Investigating the biological pathways and mechanisms of platelet aggregation.

Medicine: Clinical trials to evaluate the efficacy and safety of dual antiplatelet therapy in preventing cardiovascular events.

Industry: Development of new formulations and delivery methods to enhance patient compliance and therapeutic outcomes.

Mechanism of Action

Dual antiplatelet therapy works by inhibiting platelet activation and aggregation through two different pathways:

Aspirin: Inhibits cyclooxygenase-1 enzyme, reducing the production of thromboxane A2, a potent platelet aggregator.

P2Y12 Receptor Inhibitors: Block the P2Y12 receptor on platelets, preventing adenosine diphosphate-mediated platelet activation and aggregation.

Comparison with Similar Compounds

Similar Compounds

Single Antiplatelet Therapy: Involves the use of a single agent like aspirin or clopidogrel.

Triple Antiplatelet Therapy: Combines three antiplatelet agents for enhanced efficacy but with increased bleeding risk.

Uniqueness

Dual antiplatelet therapy offers a balanced approach by combining two agents with complementary mechanisms of action, providing superior protection against thrombotic events compared to single antiplatelet therapy, while maintaining a manageable risk profile compared to triple antiplatelet therapy.

Properties

IUPAC Name |

tert-butyl 2-[2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoylamino]-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJXYEABWRJFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

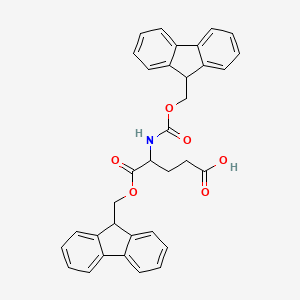

![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)

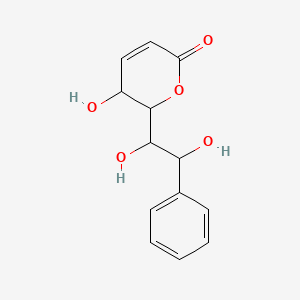

![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt](/img/structure/B13386593.png)

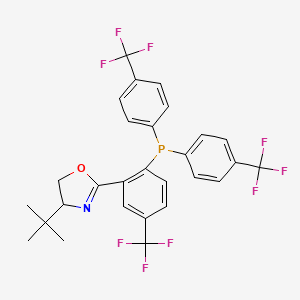

![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)

![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)

![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)

![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)